3,5-dichloro-N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
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Overview
Description
3,5-dichloro-N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes dichloroaniline and dithioloquinoline moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multi-step organic reactions. One common method starts with the preparation of the dithioloquinoline core, which is then functionalized with the dichloroaniline group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. It is also used in the development of new synthetic methodologies.
Biology
In biological research, 3,5-dichloro-N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure also makes it valuable in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-dichloro-N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to the observed biological activities. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloroaniline: Shares the dichloroaniline moiety but lacks the dithioloquinoline structure.
8-methoxyquinoline: Contains the quinoline core with a methoxy group but lacks the dichloroaniline and dithiolo moieties.
4,4-dimethyl-1,2-dithiolane: Contains the dithiolane ring but lacks the quinoline and dichloroaniline structures.
Uniqueness
What sets 3,5-dichloro-N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline apart is its combination of these distinct structural features, which confer unique chemical and biological properties
Biological Activity
The compound 3,5-dichloro-N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic molecule with potential biological activities that warrant detailed investigation. This article synthesizes relevant research findings regarding its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular structure of the compound features a dithioloquinoline scaffold with dichloro and methoxy substituents. Its chemical formula is C21H18Cl2N4O, which suggests significant potential for interaction with biological systems due to the presence of halogen atoms and functional groups that can influence reactivity and solubility.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this specific compound.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of related dithioloquinoline derivatives. For instance:
- Antibacterial Activity : Compounds within this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study found that derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The same derivatives showed promising antifungal activity against strains such as Candida albicans, with MIC values indicating significant efficacy .
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 16 |
Candida albicans | ≤ 0.25 |
Anticancer Activity
Research has also explored the anticancer potential of similar dithioloquinoline compounds. In vitro studies have indicated that these compounds can induce apoptosis in various cancer cell lines:
- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells. This results in cell cycle arrest and apoptosis .
Case Studies
Several case studies highlight the biological efficacy of dithioloquinoline derivatives:
-
Study on Antimicrobial Efficacy :
- A series of synthesized compounds were tested against multiple bacterial strains.
- Results showed that modifications at the methoxy position significantly enhanced antibacterial properties.
-
Anticancer Screening :
- A derivative was tested on human breast cancer cell lines and exhibited a dose-dependent reduction in cell viability.
- Flow cytometry analysis confirmed increased apoptosis rates correlating with compound concentration.
Properties
Molecular Formula |
C19H16Cl2N2OS2 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C19H16Cl2N2OS2/c1-19(2)17-16(14-9-13(24-3)4-5-15(14)23-19)18(26-25-17)22-12-7-10(20)6-11(21)8-12/h4-9,23H,1-3H3 |
InChI Key |
GUPDYVUFOQDIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=NC4=CC(=CC(=C4)Cl)Cl)SS2)C |
Origin of Product |
United States |
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